N-(2-methoxy-5-methylphenyl)-2-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide
Description
This compound features a piperidine core linked to a 1,2,4-oxadiazol-5-yl group substituted with a 4-methoxyphenyl moiety. The acetamide side chain is functionalized with a 2-methoxy-5-methylphenyl group. Its structural design balances lipophilicity (logP ~5.2) and hydrogen-bonding capacity (polar surface area ~65 Ų), making it suitable for targeting enzymes or receptors requiring hydrophobic and polar interactions .
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O4/c1-16-4-9-21(31-3)20(14-16)25-22(29)15-28-12-10-18(11-13-28)24-26-23(27-32-24)17-5-7-19(30-2)8-6-17/h4-9,14,18H,10-13,15H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MATONUURCQKUPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CN2CCC(CC2)C3=NC(=NO3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxy-5-methylphenyl)-2-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure includes a piperidine ring and an oxadiazole moiety, which are known to confer various pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and enzyme-inhibitory effects based on recent research findings.
Chemical Structure
The chemical formula for this compound is . The structural features that may contribute to its biological activity include:
- Piperidine Ring : Known for its role in various psychoactive drugs.
- Oxadiazole Moiety : Recognized for anticancer and antimicrobial properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5a | MCF-7 | 0.65 | Induction of apoptosis |
| 6a | U937 | 10.38 | Cell cycle arrest |
| 17a | HeLa | 2.41 | Disruption of DNA duplication |
These compounds induce apoptosis through mechanisms involving p53 activation and caspase cleavage, indicating their potential as therapeutic agents in cancer treatment .
Antimicrobial Activity
The antimicrobial properties of related compounds have also been explored. For example, derivatives with similar structures exhibited significant activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 75 |
| Escherichia coli | <125 |
| Pseudomonas aeruginosa | 150 |
These findings suggest that the compound may serve as a lead in developing new antimicrobial agents .
Enzyme Inhibition
The enzyme-inhibitory effects of oxadiazole derivatives have been studied extensively. The compound's ability to selectively inhibit certain enzymes can be crucial for therapeutic applications in cancer and metabolic disorders.
| Enzyme Target | Inhibition Potency (K_i) |
|---|---|
| Human Carbonic Anhydrase IX | 89 pM |
| Human Carbonic Anhydrase II | 0.75 nM |
Molecular docking studies indicate strong hydrophobic interactions between the compound's aromatic rings and amino acid residues of the target enzymes .
Case Studies
A case study involving the synthesis and evaluation of similar oxadiazole derivatives revealed their efficacy in preclinical models. For instance, a derivative demonstrated superior cytotoxicity compared to standard treatments like doxorubicin against leukemia cell lines . This emphasizes the need for further structural modifications to enhance potency and selectivity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Rings
Chlorine vs. Methoxy Substituents
- N-(5-chloro-2-methylphenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide (): Structural Difference: Replaces the 2-methoxy group with a 5-chloro substituent. Impact: Chlorine’s electron-withdrawing nature enhances binding to electron-rich targets.
- N-(5-chloro-2-methoxyphenyl)-2-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide (): Structural Difference: Substitutes 4-methoxyphenyl with p-tolyl (methyl group) on the oxadiazole. However, reduced electron density on the oxadiazole may weaken interactions with polar residues in the target .
Fluorine Substituents
Core Heterocycle Modifications
Oxadiazole vs. Triazole
- 2-{[4-Ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide (): Structural Difference: Replaces oxadiazole with a triazole-thioether group. However, the pyridine substituent introduces basicity, affecting distribution in acidic environments .
Piperidine vs. Pyrrole
- N-(2-ethylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide (): Structural Difference: Replaces piperidine with a pyrrole ring. The ethyl group on the phenyl ring increases steric bulk, which may hinder target engagement .
Pharmacokinetic and Functional Insights
- BI 665915 (): A related oxadiazole-containing FLAP inhibitor highlights the importance of substituent optimization. Introducing pyrimidine and cyclopropyl groups improved potency (IC₅₀ < 10 nM) and pharmacokinetics (low human clearance predicted). This underscores the value of balancing lipophilicity (logP ~4) and polar surface area (~80 Ų) for oral bioavailability .
Preparation Methods
Formation of the 1,2,4-Oxadiazole Ring
The 1,2,4-oxadiazole ring is synthesized through a two-step sequence starting from 4-methoxybenzonitrile. Treatment with hydroxylamine hydrochloride in ethanol under reflux yields 4-methoxybenzamidoxime. Subsequent cyclization with ethyl piperidine-4-carboxylate in the presence of EDCI and DMAP generates ethyl 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate (Figure 1).
Reaction Conditions:
Hydrolysis and Decarboxylation
The ethyl ester is hydrolyzed using 6 M HCl at 100°C for 6 h to afford 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)piperidine as a hydrochloride salt. Neutralization with aqueous NaHCO₃ yields the free base, which is purified via silica gel chromatography (hexane/ethyl acetate, 3:1).
Functionalization of the Piperidine Core
N-Alkylation with 2-Chloroacetamide
The piperidine intermediate undergoes N-alkylation with 2-chloroacetamide in acetonitrile using K₂CO₃ as a base. Reaction at 60°C for 12 h affords 2-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide in 58% yield (Table 1).
Table 1: Optimization of N-Alkylation Conditions
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | MeCN | 60 | 12 | 58 |
| NaH | THF | 25 | 24 | 42 |
| DBU | DMF | 80 | 6 | 37 |
Coupling with N-(2-Methoxy-5-Methylphenyl)Amine
Buchwald-Hartwig Amination
The final step involves coupling 2-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide with 2-methoxy-5-methylaniline. Employing a Pd(OAc)₂/Xantphos catalytic system in toluene at 110°C for 24 h achieves the desired product in 44% yield. Microwave-assisted conditions (150°C, 1 h) improve the yield to 61%.
Key Spectral Data:
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.8 Hz, 2H, ArH), 6.95 (d, J = 8.8 Hz, 2H, ArH), 6.72 (s, 1H, NH), 4.32 (s, 2H, CH₂CO), 3.88 (s, 3H, OCH₃), 3.81 (s, 3H, OCH₃), 2.94–2.88 (m, 4H, piperidine), 2.28 (s, 3H, CH₃).
- HRMS (ESI): m/z calc. for C₂₅H₂₉N₄O₄ [M+H]⁺: 473.2185; found: 473.2189.
Alternative Synthetic Routes and Comparative Analysis
Oxadiazole Formation via Nitrile Oxide Cycloaddition
An alternative route involves the 1,3-dipolar cycloaddition of 4-methoxyphenylnitrile oxide with piperidine-4-carbonitrile. However, this method suffers from poor regioselectivity (<20% yield of the 1,2,4-isomer).
Reductive Amination Approach
Condensation of 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)piperidine with 2-bromo-N-(2-methoxy-5-methylphenyl)acetamide using NaBH₃CN in MeOH provides the target compound in 52% yield, albeit with epimerization risks.
Challenges and Practical Considerations
- Oxadiazole Regioselectivity: The 1,2,4-oxadiazole isomer is favored over 1,3,4 by using EDCI/DMAP catalysis, minimizing byproduct formation.
- Purification: Silica gel chromatography with gradient elution (hexane → ethyl acetate) effectively separates the product from unreacted starting materials.
- Scale-Up Limitations: Microwave-assisted amination enhances throughput but requires specialized equipment.
Q & A
Q. What are the key steps and challenges in synthesizing this compound?
The synthesis typically involves:
- Oxadiazole ring formation : Cyclization of nitrile and hydroxylamine derivatives under reflux conditions (e.g., ethanol/HCl, 70–80°C) .
- Piperidine coupling : Amide bond formation between the oxadiazole-piperidine intermediate and the acetamide moiety via carbodiimide-mediated coupling (e.g., EDC/HOBt in DMF) .
- Challenges : Low yields due to steric hindrance at the piperidine N-atom and competing side reactions (e.g., oxadiazole ring degradation under acidic conditions). Optimize by using anhydrous solvents and controlled pH .
Q. How is the compound characterized to confirm structural integrity?
- NMR spectroscopy :
- Mass spectrometry : Molecular ion peaks ([M+H]⁺) and fragmentation patterns align with theoretical masses .
Q. What are the stability profiles under varying experimental conditions?
- Thermal stability : Stable up to 150°C (TGA data for analogs), but prolonged heating in polar aprotic solvents (e.g., DMSO) may degrade the oxadiazole ring .
- pH sensitivity : Hydrolyzes in strongly acidic (pH < 3) or basic (pH > 10) conditions, cleaving the acetamide bond. Use neutral buffers for biological assays .
Q. What initial biological screening approaches are recommended?
- Enzyme inhibition assays : Test against kinases or proteases (e.g., ATP-binding site targets) using fluorescence-based kits. IC₅₀ values <10 µM suggest therapeutic potential .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ values compared to controls like doxorubicin .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Substituent variation :
- Replace 4-methoxyphenyl on oxadiazole with electron-withdrawing (e.g., -Cl) or bulky groups (e.g., -CF₃) to assess impact on target binding .
- Modify the piperidine ring (e.g., introduce methyl groups) to study steric effects on pharmacokinetics .
- Methodology : Synthesize analogs, compare bioactivity data, and correlate with computational docking (e.g., AutoDock Vina) to identify critical binding interactions .
Q. How to resolve contradictions in reported biological activity data?
- Case example : If Compound A shows high cytotoxicity in one study but low activity in another:
- Replicate assays under standardized conditions (e.g., cell line passage number, serum concentration).
- Validate purity (>95% by HPLC) and solubility (use DMSO stock solutions <0.1% v/v) .
Q. What strategies improve aqueous solubility for in vivo studies?
- Prodrug design : Introduce phosphate esters at the methoxy group for enhanced hydrophilicity .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to improve bioavailability .
Q. How to address discrepancies in spectral data during characterization?
Q. How to evaluate in vitro-in vivo efficacy gaps?
- Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and tissue distribution in rodent models.
- Use LC-MS/MS to quantify parent compound and metabolites .
- Adjust dosing regimens if rapid metabolism is observed (e.g., CYP450 inhibition) .
Q. What computational tools predict binding modes with biological targets?
- Molecular dynamics (MD) simulations : Simulate interactions with kinase domains (e.g., EGFR) using GROMACS.
- Focus on hydrogen bonds between oxadiazole N-atoms and catalytic lysine residues .
- ADMET prediction : Use SwissADME to optimize logP (target: 2–3) and reduce hepatotoxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
